molecular formula C8H12N2O4 B1583332 Azane;phthalic acid CAS No. 523-24-0

Azane;phthalic acid

Cat. No. B1583332
CAS RN: 523-24-0
M. Wt: 200.19 g/mol
InChI Key: CHCFOMQHQIQBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;phthalic acid , also known as phthalic acid esters (PAEs) , belongs to a class of high-production-volume chemicals. These compounds are extensively used as plasticizers to enhance the flexibility of the main polymer. They are commonly found in various plastic products and have become ubiquitous environmental contaminants. The leaching of phthalates from plastics into their surroundings, especially water, is a significant concern. These compounds serve as indicators of plasticizer abuse, plastic pollution, and potential exposure to various species, including humans .


Synthesis Analysis

The synthesis of phthalic acid esters involves the reaction of phthalic anhydride (an aromatic dicarboxylic acid anhydride) with alcohols (such as methanol, ethanol, or butanol). This esterification process yields various PAEs with different alkyl side chains. The choice of alcohol determines the specific phthalate compound produced .


Molecular Structure Analysis

The molecular structure of phthalic acid esters consists of a phthalate backbone , which comprises two benzene rings connected by a central carboxylic acid group . The alkyl side chains (R groups) attached to the carboxylic acid group vary, resulting in different PAE compounds. The flexibility of these esters arises from the non-covalent interactions between the phthalate backbone and the main polymer .


Chemical Reactions Analysis

  • Degradation : Remediation strategies involve processes like adsorption , advanced oxidation , and microbial degradation to remove phthalates from water samples .


Physical And Chemical Properties Analysis

  • Density : Ranges from 1.18 to 1.54 g/cm³ .

Safety And Hazards

Future Directions

Continued research on monitoring, remediation, and safer alternatives to PAEs .

properties

IUPAC Name

azane;phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCFOMQHQIQBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966671
Record name Benzene-1,2-dicarboxylic acid--ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azane;phthalic acid

CAS RN

523-24-0
Record name Diammonium phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2-dicarboxylic acid--ammonia (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azane;phthalic acid
Reactant of Route 2
Azane;phthalic acid
Reactant of Route 3
Azane;phthalic acid
Reactant of Route 4
Reactant of Route 4
Azane;phthalic acid
Reactant of Route 5
Reactant of Route 5
Azane;phthalic acid
Reactant of Route 6
Azane;phthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.